molecular formula C19H17N3O3S B10919109 Methyl 7-(4-methylphenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-(4-methylphenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10919109
M. Wt: 367.4 g/mol
InChI Key: IGWAWRSNOXNGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes an allyl group, a methylphenyl group, and a sulfanyl group

Preparation Methods

The synthesis of METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the allyl group: This is achieved through allylation reactions using allyl halides in the presence of a base.

    Attachment of the methylphenyl group: This step involves a Friedel-Crafts alkylation reaction.

    Incorporation of the sulfanyl group: This is typically done through thiolation reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl and sulfanyl positions, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

    Medicine: Preliminary studies suggest its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to altered cellular functions, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    METHYL 1-ALLYL-7-(4-CHLOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: This compound differs by the presence of a chlorophenyl group instead of a methylphenyl group, which can affect its reactivity and biological activity.

    METHYL 1-ALLYL-7-(4-FLUOROPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: The fluorophenyl group introduces different electronic properties, potentially altering the compound’s interaction with molecular targets.

The uniqueness of METHYL 1-ALLYL-7-(4-METHYLPHENYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 7-(4-methylphenyl)-4-oxo-1-prop-2-enyl-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N3O3S/c1-4-9-22-16-15(17(23)21-19(22)26)13(18(24)25-3)10-14(20-16)12-7-5-11(2)6-8-12/h4-8,10H,1,9H2,2-3H3,(H,21,23,26)

InChI Key

IGWAWRSNOXNGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.